6-chloro-N-cyclopropyl-3-nitropyridin-2-amine
Overview
Description
6-chloro-N-cyclopropyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C8H8ClN3O2. It is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . This compound is characterized by the presence of a chloro group, a nitro group, and a cyclopropyl group attached to a pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine typically involves the nitration of pyridine followed by chlorination and subsequent cyclopropylation. The process begins with the dissolution of pyridine in sulfuric acid, followed by the addition of nitric acid to introduce the nitro group. The resulting nitropyridine is then subjected to chlorination using a suitable chlorinating agent. Finally, the cyclopropyl group is introduced through a cyclopropylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclopropyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and other nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-chloro-N-cyclopropyl-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-nitropyridin-2-amine: This compound shares a similar structure but lacks the cyclopropyl group.
6-chloro-2-nitropyridin-3-amine: Another structurally related compound with different positioning of the nitro and amino groups
Uniqueness
6-chloro-N-cyclopropyl-3-nitropyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-3-nitropyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-7-4-3-6(12(13)14)8(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAEAAQBSHDPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594121 | |
Record name | 6-Chloro-N-cyclopropyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380378-95-0 | |
Record name | 6-Chloro-N-cyclopropyl-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380378-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-cyclopropyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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